molecular formula C37H48N6O6S B12753112 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-07-1

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B12753112
CAS No.: 165315-07-1
M. Wt: 704.9 g/mol
InChI Key: WTDPAKYOVVTLLX-XGKFQTDJSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxazole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole and thiazole rings can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxazole ring may produce a saturated heterocyclic compound.

Scientific Research Applications

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Compounds with similar core structures but different functional groups.

    Oxazole and thiazole derivatives: Compounds containing oxazole and thiazole rings with varying substituents.

Uniqueness

What sets 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-oxazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- apart is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

165315-07-1

Molecular Formula

C37H48N6O6S

Molecular Weight

704.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-oxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O6S/c1-24(2)33(42-36(46)43(5)20-29-21-48-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)49-22-30-19-38-23-50-30/h6-15,19,21,23-25,28,31-33,44H,16-18,20,22H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

WTDPAKYOVVTLLX-XGKFQTDJSA-N

Isomeric SMILES

CC(C)C1=NC(=CO1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CO1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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